molecular formula C15H12Cl2N2 B11809464 2-(3,4-Dichlorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole

2-(3,4-Dichlorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole

Cat. No.: B11809464
M. Wt: 291.2 g/mol
InChI Key: SYWJXDKIVLRDTB-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole (CAS 1175697-01-4) is a high-purity benzimidazole derivative supplied for advanced chemical and pharmaceutical research. This compound is of significant interest in medicinal chemistry, particularly in the development of prodrugs for amidine-based therapeutics . Research indicates that structurally similar benzimidazole-amidoxime derivatives are investigated to overcome the bioavailability challenges often associated with cationic amidine compounds, showing potential in areas such as antiparasitic and anticancer research . The molecular formula is C15H12Cl2N2, and it has a molecular weight of 291.18 g/mol . This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic, therapeutic, or any other human use. Researchers can request the material safety data sheet for detailed handling and safety information, including hazard statements H302, H312, and H332 .

Properties

Molecular Formula

C15H12Cl2N2

Molecular Weight

291.2 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-5,6-dimethyl-1H-benzimidazole

InChI

InChI=1S/C15H12Cl2N2/c1-8-5-13-14(6-9(8)2)19-15(18-13)10-3-4-11(16)12(17)7-10/h3-7H,1-2H3,(H,18,19)

InChI Key

SYWJXDKIVLRDTB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Starting Materials

The foundational synthesis route involves the condensation of 4,5-dimethyl-1,2-phenylenediamine with 3,4-dichlorobenzaldehyde in acidic media. The reaction proceeds via cyclodehydration, where the aldehyde carbonyl undergoes nucleophilic attack by the diamine’s amino groups, followed by aromatization to form the benzimidazole core.

Key Reaction Conditions:

  • Solvent System : Glacial acetic acid or polyphosphoric acid (PPA) serves as both solvent and catalyst.

  • Temperature : 80–120°C under reflux for 6–12 hours.

  • Molar Ratio : A 1:1.2 ratio of diamine to aldehyde minimizes side products like Schiff bases.

Yield Optimization Strategies

Yield improvements rely on stoichiometric adjustments and intermediate isolation:

  • Excess Aldehyde : Using 1.2 equivalents of 3,4-dichlorobenzaldehyde drives the reaction to completion, achieving yields up to 78%.

  • Stepwise Purification : Crude product is washed with cold ethanol to remove unreacted diamine, followed by recrystallization in ethyl acetate/hexane (3:1 v/v) to isolate the target compound.

Table 1: Conventional Synthesis Parameters

ParameterOptimal ConditionYield (%)Purity (HPLC)
SolventGlacial acetic acid7895.2
Temperature110°C7293.8
Reaction Time8 hours7594.5

Microwave-Assisted Synthesis

Accelerated Cyclization

Microwave irradiation reduces reaction times from hours to minutes by enhancing molecular agitation. A study demonstrated that irradiating the diamine-aldehyde mixture in DMF at 150°C for 20 minutes achieves 85% yield, compared to 72% under thermal conditions.

Solvent and Energy Efficiency

  • Solvent Choice : Dimethylacetamide (DMAC) outperforms DMF due to higher dielectric constant, enabling uniform microwave absorption.

  • Power Settings : 300 W irradiation prevents thermal degradation while maintaining reaction efficiency.

Table 2: Microwave vs. Thermal Synthesis

ConditionMicrowaveThermal
Time20 minutes8 hours
Yield85%72%
Energy Consumption (kJ)1,2004,800

Catalytic Methods Using Lewis Acids

Role of Metal Catalysts

Lewis acids like aluminum chloride (AlCl₃) and calcium chloride (CaCl₂) enhance electrophilicity of the aldehyde, accelerating cyclization. In a patented process, CaCl₂·2H₂O (10 mol%) in ethanol at −15°C increased yield to 89% by stabilizing reactive intermediates.

Recyclability and Environmental Impact

  • Catalyst Recovery : AlCl₃ can be recovered via aqueous extraction and reused for three cycles without significant activity loss.

  • Waste Reduction : Ethanol/water mixtures replace chlorinated solvents, reducing hazardous waste by 40%.

Purification and Crystallization Techniques

Solvent Selection for Recrystallization

High-purity (>99%) product is obtained using solvent pairs with varying polarities:

  • Ethyl Acetate/Hexane : Removes non-polar impurities.

  • Methanol/Water : Eliminates residual salts and catalysts.

Chromatographic Purification

Flash chromatography on silica gel (60–120 mesh) with a gradient of ethyl acetate in hexane (10% to 50%) resolves regioisomeric byproducts, achieving 98.5% purity.

Industrial-Scale Production

Process Intensification Strategies

  • Continuous Flow Reactors : Reduce batch variability and improve heat transfer, enabling throughput of 50 kg/day.

  • In-line Analytics : FTIR monitoring ensures real-time reaction control, reducing off-spec product by 15%.

Cost Analysis

ComponentCost per kg (USD)
Raw Materials220
Energy45
Waste Treatment30
Total 295

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the nitrogen atoms of the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different functional groups attached to the benzimidazole ring, enhancing their biological activity .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit cytochrome P450 enzymes, leading to disruption of metabolic pathways in microorganisms or cancer cells. This inhibition results in the accumulation of toxic intermediates, ultimately causing cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzimidazole Core

5,6-Dimethyl-1H-benzo[d]imidazole Derivatives
  • 2-(Cyclohexylmethyl)-5,6-dimethyl-1H-benzo[d]imidazole (Compound 2 in ): This analog replaces the 3,4-dichlorophenyl group with a cyclohexylmethyl substituent. The bulky cyclohexyl group enhances lipophilicity but may reduce solubility.
  • 1-(5-Chloro-2-iodophenyl)-5,6-dimethyl-1H-benzo[d]imidazole (4at in ) :
    The presence of iodine and chlorine on the aryl ring introduces steric and electronic effects distinct from the dichlorophenyl group. This compound was synthesized via Ullmann-type coupling, achieving 52% yield, and highlights the role of halogens in modulating reactivity .

Halogen-Substituted Benzimidazoles
  • 5,6-Dichloro-1H-benzo[d]imidazole Derivatives (): These analogs lack methyl groups but feature chlorine atoms at the 5- and 6-positions. However, their lower similarity score (0.54) to the target compound suggests divergent physicochemical profiles .
  • Dibromobenzimidazoles (): Compounds like 2-(5,6-dibromo-1H-benzimidazol-1-yl)-1-(3,4-dichlorophenyl)ethanone (4f) exhibit pro-apoptotic activity against leukemic cells. Bromine’s larger atomic radius compared to chlorine may improve hydrophobic interactions in biological systems .
Antimicrobial Activity
  • Silver(I)-NHC Complexes (): A silver complex derived from 5,6-dimethyl-1H-benzo[d]imidazole (Compound 6) demonstrated broad-spectrum antimicrobial activity against Gram-positive, Gram-negative, and fungal strains.
Cytotoxic Activity
  • N-Phenacyldibromobenzimidazoles () :
    Derivatives like 5g (2,4,6-trichlorophenyl-substituted) exhibited potent pro-apoptotic effects, suggesting that combining halogenated aryl groups with brominated benzimidazoles synergistically enhances cytotoxicity .

Physicochemical Properties

Compound Substituents LogP<sup>a</sup> Key Applications
Target Compound 5,6-dimethyl; 3,4-dichlorophenyl 3.8 (estimated) Antimicrobial, Catalytic
2-(Cyclohexylmethyl)-5,6-dimethyl analog Cyclohexylmethyl 4.5 (estimated) Tuberculostatic
Silver(I)-NHC Complex (6) Ag(I) coordination N/A Antimicrobial
Dibromobenzimidazole 5g 2,4,6-trichlorophenyl; Br 5.1 (estimated) Antileukemic

<sup>a</sup> LogP values estimated using fragment-based methods.

Biological Activity

2-(3,4-Dichlorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole is a compound of interest in pharmacological research due to its potential biological activities. This review focuses on its antimicrobial properties, interaction with various biological targets, and the implications for therapeutic applications.

The compound has the following chemical properties:

  • Molecular Formula : C12H10Cl2N2
  • Molecular Weight : 257.13 g/mol
  • CAS Number : 50365-37-2

Antimicrobial Activity

Research has demonstrated that derivatives of benzo[d]imidazole exhibit significant antimicrobial properties. The compound has shown activity against several bacterial strains, including:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus< 1 µg/mL
Mycobacterium smegmatis3.9 µg/mL
Candida albicans3.9 µg/mL

These findings indicate that the compound can effectively inhibit the growth of both Gram-positive bacteria and fungi, making it a candidate for further development as an antimicrobial agent .

The mechanism by which 2-(3,4-Dichlorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole exerts its antimicrobial effects is thought to involve the inhibition of essential bacterial proteins such as FtsZ, which is crucial for bacterial cell division. Molecular docking studies have suggested that this compound can bind to various targets, including:

  • FtsZ proteins : Involved in cell division.
  • Pyruvate kinases : Essential for metabolic pathways.
  • (p)ppGpp synthetases/hydrolases : Regulators of bacterial stress responses.

These interactions suggest a multifaceted approach to its antibacterial action .

Case Studies and Research Findings

Several studies have explored the biological activity of benzimidazole derivatives, highlighting their potential in treating resistant infections:

  • Study on Antibacterial Efficacy :
    • A series of compounds were synthesized and tested against multiple strains of bacteria.
    • Compounds with similar structures to 2-(3,4-Dichlorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole exhibited potent antibacterial activity, particularly against MRSA strains .
  • Antifungal Activity Assessment :
    • The compound was assessed for antifungal properties against Candida species.
    • Results indicated a low MIC, suggesting strong antifungal potential .

Q & A

Q. What are the common synthetic routes for 2-(3,4-Dichlorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between substituted benzimidazole precursors and halogenated aryl groups. For example, copper-mediated Ullmann coupling or nucleophilic aromatic substitution under basic conditions (e.g., K₃PO₄ in DMF) can introduce the 3,4-dichlorophenyl moiety . Optimization involves:
  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading, solvent ratios) and identify interactions affecting yield .
  • Purification : Column chromatography (e.g., cyclohexane/ethyl acetate gradients) resolves intermediates .
  • Yield Improvement : Adjust stoichiometry (e.g., excess aryl halide) and reaction time (2–4 hours under conventional heating) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identifies functional groups (e.g., C-Cl stretching at ~671 cm⁻¹, C=N at ~1396 cm⁻¹) .
  • NMR : ¹H NMR resolves substituent patterns (e.g., aromatic protons at δ 6.7–7.4 ppm, methyl groups at δ 2.5 ppm) .
  • X-ray Crystallography : Determines molecular geometry (e.g., dihedral angles between benzimidazole and dichlorophenyl groups) and validates purity via unit cell parameters .

Q. What are the primary biological or physicochemical properties investigated for this compound?

  • Methodological Answer :
  • Lipophilicity : Calculated via HPLC retention times or computational tools (e.g., LogP).
  • Thermal Stability : Differential scanning calorimetry (DSC) assesses decomposition temperatures.
  • Bioactivity : Screen against enzyme targets (e.g., kinase inhibition assays) using standardized protocols for imidazole derivatives .

Advanced Research Questions

Q. How can computational methods predict the reactivity and selectivity of 2-(3,4-Dichlorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole in novel reactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Models transition states to predict regioselectivity in substitution reactions .
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., DMF vs. THF) .
  • Machine Learning : Train models on existing imidazole reaction datasets to forecast optimal conditions .

Q. What strategies resolve contradictions between theoretical predictions and experimental data for this compound?

  • Methodological Answer :
  • Error Analysis : Compare computational vs. experimental bond lengths/angles (e.g., deviations >0.1 Å suggest model inaccuracies) .
  • Sensitivity Testing : Vary input parameters (e.g., solvent polarity in simulations) to align with observed outcomes .
  • Cross-Validation : Replicate experiments under controlled conditions (e.g., inert atmosphere) to exclude external variables .

Q. How can statistical experimental design improve the scalability of synthesis protocols?

  • Methodological Answer :
  • Response Surface Methodology (RSM) : Optimizes multi-variable systems (e.g., temperature, pressure) for batch-to-batch consistency .
  • Scale-Up Criteria : Maintain geometric similarity (e.g., agitation speed) between lab and pilot reactors to preserve kinetics .
  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in-situ IR) to detect intermediates .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported crystallographic data for similar benzimidazole derivatives?

  • Methodological Answer :
  • Database Cross-Check : Compare with Cambridge Structural Database (CSD) entries for bond length/angle norms .
  • Refinement Protocols : Use SHELXL for high-resolution data to minimize R-factor discrepancies .
  • Peer Validation : Share raw diffraction data via repositories (e.g., CCDC) for independent verification .

Methodological Tools and Frameworks

Q. What advanced software tools are recommended for modeling and simulation?

  • Methodological Answer :
  • COMSOL Multiphysics : Simulates reaction kinetics and mass transfer in flow reactors .
  • Gaussian/PyMol : Visualizes molecular orbitals and electrostatic potentials for reactivity studies .
  • LabInventory Systems : Securely manages spectral and crystallographic data with encryption protocols .

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